molecular formula C18H22N2O2S B2651604 (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1799201-50-5

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2651604
CAS No.: 1799201-50-5
M. Wt: 330.45
InChI Key: CTHOBYAESVQARB-JXMROGBWSA-N
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Description

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic, high-quality chemical reagent intended solely for research and development purposes in a controlled laboratory environment. This compound features a distinctive molecular architecture, incorporating an acrylamide backbone known to interact with biological nucleophiles , a (methylthio)phenyl group that may influence metabolic pathways and redox signaling , and a 1-methyl-1H-pyrrol-2-yl heterocyclic segment that can enhance binding affinity and selectivity for specific protein targets. While the exact profile of this molecule is yet to be fully characterized, its structure suggests significant potential for use in various pharmacological and biochemical applications. Primary research applications may include serving as a key scaffold in the design of novel enzyme inhibitors, as a probe for investigating cellular signaling pathways, and as a candidate in high-throughput screening campaigns for drug discovery. The presence of the α,β-unsaturated carbonyl group classifies it as a potential Michael acceptor, a feature common to bioactive molecules that can form covalent adducts with cysteine thiolates in enzyme active sites . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to use, researchers should consult safety data sheets and conduct a comprehensive risk assessment. Handling should adhere to established laboratory safety protocols for chemicals of unknown potency and toxicity.

Properties

IUPAC Name

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-20-13-3-4-16(20)17(21)11-12-19-18(22)10-7-14-5-8-15(23-2)9-6-14/h3-10,13,17,21H,11-12H2,1-2H3,(H,19,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHOBYAESVQARB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound with a molecular formula of C₁₅H₁₈N₂O₂S. Its unique structure, featuring a pyrrole ring and an acrylamide moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

The compound's structure can be broken down into several key components:

ComponentDescription
Pyrrole RingContributes to neuroprotective effects and potential interactions with biological targets.
Hydroxyl GroupMay enhance solubility and bioavailability.
Methylthio GroupImparts antioxidant properties, potentially influencing cellular signaling pathways.
Acrylamide MoietyKnown for its reactivity and ability to form covalent bonds with nucleophiles, which may affect enzyme activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The acrylamide group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signal transduction pathways involved in cell proliferation and survival.
  • Antioxidant Activity : The methylthio group could contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related acrylamide derivatives have shown inhibition of cancer cell proliferation in various models:

  • Cell Lines : In vitro studies demonstrated that related compounds inhibited the growth of colorectal (HT-29) and pancreatic (BxPC3) cancer cell lines with IC50 values in the low micromolar range.

Neuroprotective Effects

The pyrrole component suggests potential neuroprotective effects. Compounds containing pyrrole rings have been shown to protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on MEK Inhibitors : A related compound demonstrated effective inhibition of the MEK pathway, crucial for cancer progression. This study reported an IC50 value of 14 nmol/L against purified MEK1, suggesting that similar mechanisms might be applicable to our compound .
  • Neuroprotection : Research on pyrrole derivatives indicated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines, highlighting the potential application in neurodegenerative diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Substituent Electronic Effect Lipophilicity (logP) Biological Relevance
4-(methylthio)phenyl Moderate electron donor (SCH₃) High (~3.2) Enhances membrane permeability, potential kinase inhibition
4-methoxyphenyl (4412) Strong electron donor (OCH₃) Moderate (~2.5) Improves solubility, may reduce off-target binding
4-nitrophenyl (5012) Strong electron acceptor (NO₂) High (~3.8) May confer redox activity or cytotoxicity
Cyano () Strong electron acceptor Moderate (~2.9) Stabilizes transition states in enzyme binding

Q & A

Q. Advanced Characterization

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Use synchrotron radiation for high-resolution data if crystals are small (<0.1 mm) .
  • Challenges : The hydroxyl and methylthio groups may induce polymorphism; use additives (e.g., seed crystals) to control crystallization .

How can the anticancer activity of this compound be evaluated in vitro?

Q. Basic Biological Evaluation

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays after 48-hour treatment .

What computational methods predict the compound’s molecular targets?

Q. Advanced Modeling

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or tubulin, leveraging the acrylamide’s electrophilic warhead .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with predicted targets .

How can structure-activity relationships (SAR) be explored for this scaffold?

Q. Advanced SAR

  • Substituent variation : Synthesize analogs with methoxy (instead of methylthio) or pyridine (instead of pyrrole) to assess impact on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

How should conflicting NMR data (e.g., signal overlap) be resolved?

Q. Advanced Data Analysis

  • 2D NMR : Perform 1H-13C^1 \text{H-}^{13} \text{C} HSQC to assign overlapping aromatic/pyrrole protons .
  • Variable temperature NMR : Resolve dynamic broadening by acquiring spectra at 298 K vs. 318 K .

What stability studies are recommended for long-term storage?

Q. Advanced Stability

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor decomposition via HPLC .
  • Lyophilization : Improve shelf life by storing lyophilized powder at -20°C under argon .

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